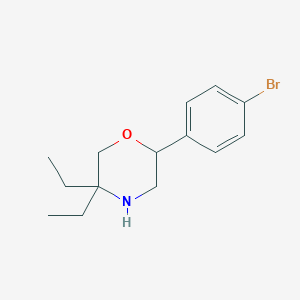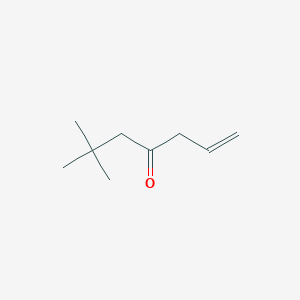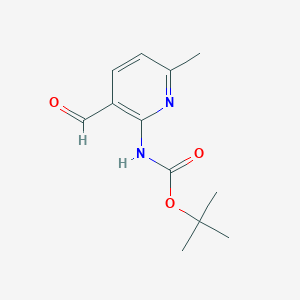
2-(4-Bromophenyl)-5,5-diethylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromophenyl)-5,5-diethylmorpholine is an organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a bromophenyl group attached to the morpholine ring, which is further substituted with diethyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5,5-diethylmorpholine typically involves the reaction of 4-bromophenylamine with diethyl ketone in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the amine group on the carbonyl carbon of the ketone, followed by cyclization to form the morpholine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield of the product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final compound.
化学反応の分析
Types of Reactions
2-(4-Bromophenyl)-5,5-diethylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Oxidized derivatives of the morpholine ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted products with different functional groups replacing the bromine atom.
科学的研究の応用
2-(4-Bromophenyl)-5,5-diethylmorpholine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(4-Bromophenyl)-5,5-diethylmorpholine involves its interaction with specific molecular targets and pathways. The bromophenyl group plays a crucial role in binding to target proteins, while the morpholine ring modulates the compound’s overall activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Bromophenylacetic acid: Another bromophenyl derivative with different functional groups.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: A compound with a thiazole ring and similar bromophenyl group.
(4-Bromophenyl)[4-({(2E)-4-[Cyclopropyl(methyl)amino]but-2-enyl}oxy)phenyl]methanone: A complex compound with multiple functional groups.
Uniqueness
2-(4-Bromophenyl)-5,5-diethylmorpholine is unique due to its specific combination of the bromophenyl group and the morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C14H20BrNO |
|---|---|
分子量 |
298.22 g/mol |
IUPAC名 |
2-(4-bromophenyl)-5,5-diethylmorpholine |
InChI |
InChI=1S/C14H20BrNO/c1-3-14(4-2)10-17-13(9-16-14)11-5-7-12(15)8-6-11/h5-8,13,16H,3-4,9-10H2,1-2H3 |
InChIキー |
GNIMUMDEYSSKJW-UHFFFAOYSA-N |
正規SMILES |
CCC1(COC(CN1)C2=CC=C(C=C2)Br)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(Dimethoxymethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13078328.png)

![9-Boc-2,9-diaza-spiro[6.5]dodecan-1-one](/img/structure/B13078349.png)
![1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B13078358.png)


![4-Ethyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13078381.png)


![4-(2-((1-((Tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)amino)-[1,2,4]triazolo[1,5-a]pyridin-8-yl)benzonitrile](/img/structure/B13078387.png)

![Methyl({[4-(1H-pyrrol-1-yl)phenyl]methyl})amine](/img/structure/B13078390.png)


